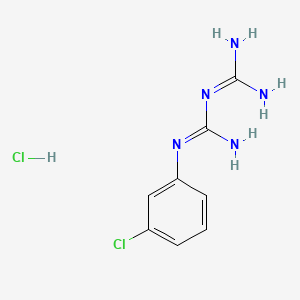

1-(3-Chlorophenyl)biguanide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Background

Potential Applications

Research into 1-(3-Chlorophenyl)biguanide hydrochloride has primarily focused on its potential antimicrobial activity. Studies have investigated its effectiveness against various bacterial and fungal strains, including:

These studies have shown that 1-(3-Chlorophenyl)biguanide hydrochloride exhibits in vitro (in laboratory settings) bactericidal and fungicidal activity against these organisms. However, further research is needed to evaluate its in vivo (in living organisms) efficacy and safety profile before any potential clinical applications can be considered.

Other Investigated Properties

In addition to its potential antimicrobial properties, 1-(3-Chlorophenyl)biguanide hydrochloride has also been investigated for its:

- Anti-cancer properties: Some studies suggest it may have the potential to inhibit the growth of certain cancer cell lines []. However, further research is needed to understand its mechanism of action and potential therapeutic applications.

- Antioxidant activity: Studies have shown that it exhibits free radical scavenging activity, suggesting potential antioxidant properties []. However, the significance of this finding in the context of human health requires further investigation.

1-(3-Chlorophenyl)biguanide hydrochloride is a chemical compound characterized by the presence of a chlorophenyl group and a biguanide structure. Its chemical formula is C8H10ClN5·HCl, and it has a molecular weight of 248.11 g/mol. This compound is notable for its potent activity as a selective agonist of the serotonin receptor subtype 5-HT3, which plays a significant role in various physiological processes, including neurotransmission and gastrointestinal function .

- m-CPBG interacts with two key receptors in the nervous system:

- 5-HT3 receptor: As an allosteric agonist, m-CPBG binds to a site on the receptor that alters its shape, increasing its activation by serotonin (5-HT3) []. This activation can lead to various effects, including nausea and vomiting.

- α2A-adrenergic receptor: m-CPBG acts as an antagonist at this receptor, blocking the binding of natural signaling molecules. This can influence functions like blood pressure regulation and neurotransmission [].

1-(3-Chlorophenyl)biguanide hydrochloride exhibits significant biological activity primarily through its action as a 5-HT3 serotonin receptor agonist. This receptor is implicated in several physiological responses, including the modulation of pain, anxiety, and nausea. The compound's ability to selectively bind to the 5-HT3 receptor makes it valuable in research related to gastrointestinal motility and neuropharmacology . Additionally, it has been studied for potential antidepressant and anxiolytic effects due to its interaction with serotonin pathways .

The synthesis of 1-(3-Chlorophenyl)biguanide hydrochloride typically involves the reaction of 3-chloroaniline with cyanamide or guanidine derivatives under controlled conditions. The process generally includes:

- Formation of Biguanide: Reacting cyanamide with guanidine to form biguanide.

- Substitution Reaction: Introducing the chlorophenyl group via electrophilic aromatic substitution.

- Hydrochloride Formation: Treating the resulting biguanide with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized for yield and purity based on specific laboratory conditions .

1-(3-Chlorophenyl)biguanide hydrochloride has several applications, particularly in pharmacological research. Its primary uses include:

- Neuropharmacological Studies: Investigating the role of serotonin receptors in various disorders.

- Gastrointestinal Research: Understanding motility and related disorders.

- Potential Therapeutic Agent: Exploring its use as an antidepressant or anxiolytic drug due to its serotonergic activity .

Studies have shown that 1-(3-Chlorophenyl)biguanide hydrochloride interacts selectively with the 5-HT3 receptor, demonstrating a higher affinity compared to other serotonin receptor subtypes such as 5-HT1A and 5-HT2. This selectivity is crucial for understanding its pharmacodynamics and potential side effects when used in therapeutic contexts . Furthermore, interaction studies have indicated that this compound could influence other neurotransmitter systems indirectly through serotonergic pathways.

Several compounds share structural or functional similarities with 1-(3-Chlorophenyl)biguanide hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| m-Chlorophenylbiguanide | Biguanide | 5-HT3 Receptor Agonist | Selective over other serotonin receptors |

| Metoclopramide | Benzamide | Dopamine Receptor Antagonist | Primarily acts on dopamine receptors |

| Ondansetron | Indole | 5-HT3 Receptor Antagonist | Used primarily as an antiemetic |

| Granisetron | Indole | 5-HT3 Receptor Antagonist | Similar antiemetic properties |

1-(3-Chlorophenyl)biguanide hydrochloride stands out due to its potent agonistic action on the 5-HT3 receptor while being less involved with other receptor types compared to similar compounds like ondansetron and granisetron, which primarily act as antagonists . This unique profile makes it an interesting candidate for further research into serotonergic modulation.

Agonistic Activity Characterization

Comparative Binding Affinity with Serotonin

1-(3-Chlorophenyl)biguanide hydrochloride demonstrates exceptional binding affinity to 5-hydroxytryptamine type 3 receptors, exhibiting remarkable selectivity and potency characteristics that distinguish it from the endogenous neurotransmitter serotonin [1] [2]. Radioligand binding studies utilizing [3H]granisetron displacement assays reveal that this compound possesses a dissociation constant of 14.2 nanomolar for homomeric 5-hydroxytryptamine type 3A receptors expressed in neuroblastoma-glioma hybrid cell lines [20]. This binding affinity represents a significant enhancement compared to serotonin, which typically exhibits binding constants in the range of 1.0 nanomolar under similar experimental conditions [1] [2].

The compound demonstrates remarkable selectivity for 5-hydroxytryptamine type 3 receptors over other serotonin receptor subtypes, with binding constants of 0.002 micromolar for 5-hydroxytryptamine type 3 receptors compared to 10 micromolar for both 5-hydroxytryptamine type 1A and 5-hydroxytryptamine type 2 receptors [1]. This selectivity profile indicates a binding affinity that is approximately 5000-fold higher for 5-hydroxytryptamine type 3 receptors compared to these alternative serotonin receptor subtypes [1]. Competition binding studies using [3H]GR67330 as the radioligand demonstrate an inhibition constant of 1.5 nanomolar, confirming the high-affinity binding characteristics of this compound [2] [25].

| Compound | 5-HT3 Receptor Ki (nM) | 5-HT1A Receptor Ki (μM) | 5-HT2 Receptor Ki (μM) | Selectivity Ratio |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)biguanide | 1.5 [2] | 10 [1] | 10 [1] | 1:6667 |

| Serotonin | ~1.0 [1] | Variable | Variable | Variable |

Efficacy Profiles across Receptor Subtypes

Electrophysiological characterization of 1-(3-Chlorophenyl)biguanide hydrochloride reveals distinct efficacy profiles that vary significantly between homomeric and heteromeric 5-hydroxytryptamine type 3 receptor configurations [20] [22]. In homomeric 5-hydroxytryptamine type 3A receptors, the compound functions as a partial agonist with an effective concentration producing fifty percent of maximal response of 3.1 micromolar, demonstrating approximately half the maximal efficacy compared to serotonin [20]. The maximum depolarization response elicited by this compound reaches approximately 50% of the response produced by equimolar concentrations of serotonin in isolated rat vagus nerve preparations [2] [25].

Functional studies employing heteromeric 5-hydroxytryptamine type 3AB receptors reveal altered efficacy patterns compared to homomeric receptor configurations [22]. The relative efficacy, expressed as the ratio of maximum current response to that produced by serotonin, varies between receptor subtypes, with 5-fluorotryptamine serving as a comparative reference point showing relative efficacies of 0.64 and 0.45 for 5-hydroxytryptamine type 3A and 5-hydroxytryptamine type 3AB receptors, respectively [22]. These findings suggest that the incorporation of B subunits into the pentameric receptor complex significantly modulates the efficacy profile of agonist compounds [22].

The compound exhibits a distinctive concentration-response relationship characterized by a Hill coefficient that differs markedly from that observed with serotonin [20]. While serotonin typically produces concentration-response curves with Hill coefficients approaching 2.0, indicating positive cooperativity, 1-(3-Chlorophenyl)biguanide hydrochloride generates responses with Hill coefficients closer to unity, suggesting a different binding mechanism or receptor activation pathway [29].

Molecular Binding Determinants

Critical Amino Acid Interaction Points

The molecular interactions between 1-(3-Chlorophenyl)biguanide hydrochloride and 5-hydroxytryptamine type 3 receptors involve specific amino acid residues located within the extracellular ligand-binding domain [7] [29] [32]. Critical mutagenesis studies have identified glutamate 124 in loop A of the principal subunit as an essential determinant for compound binding and receptor activation [7]. Mutation of this residue to glutamine completely abolishes the agonistic activity of 1-(3-Chlorophenyl)biguanide hydrochloride while converting it to a competitive antagonist, indicating the critical importance of this negatively charged residue for proper ligand recognition and channel gating [7].

The complementary subunit contributes essential binding determinants through tyrosine 146, which forms part of the ligand recognition interface [7] [13]. Mutagenesis studies targeting this residue demonstrate significant alterations in both binding affinity and functional response characteristics when this aromatic amino acid is substituted with non-aromatic alternatives [7]. The aromatic nature of this residue appears critical for maintaining the proper spatial organization of the binding pocket and facilitating the molecular interactions necessary for agonist recognition [32].

Additional critical amino acid interaction points include tryptophan 90 and tryptophan 183, both of which contribute to the aromatic character of the binding site [33]. Mutation of tryptophan 90 to tyrosine results in functional receptors with significantly increased effective concentration values, while substitution with serine completely abolates receptor function [33]. Similarly, tryptophan 183 mutations demonstrate the importance of aromatic interactions in maintaining proper ligand binding and receptor activation [33].

| Amino Acid Residue | Location | Mutation Effect | Functional Consequence |

|---|---|---|---|

| Glutamate 124 [7] | Loop A (Principal) | E124Q | Complete loss of agonist activity |

| Tyrosine 146 [7] | Loop D (Complementary) | Various | Altered binding affinity |

| Tryptophan 90 [33] | Loop D (Complementary) | W90Y | 2-92 fold increase in EC50 |

| Tryptophan 183 [33] | Loop C (Principal) | W183Y | Increased EC50 values |

Binding Site Structural Analysis

Structural analysis of the 5-hydroxytryptamine type 3 receptor binding site reveals a complex three-dimensional architecture formed by the convergence of multiple extracellular loops from adjacent subunits [17] [30] [34]. The binding pocket is characterized by a predominance of aromatic residues that form a hydrophobic cleft capable of accommodating the biguanide moiety of 1-(3-Chlorophenyl)biguanide hydrochloride [37]. Homology modeling studies based on the acetylcholine binding protein structure and confirmed by X-ray crystallographic data of the mouse 5-hydroxytryptamine type 3 receptor indicate that the binding site extends approximately 15 angstroms into the extracellular domain [34] [37].

The principal subunit contributes three distinct loop regions designated as loops A, B, and C, each containing specific amino acid residues that participate in ligand recognition and binding [17] [30]. Loop A contains the critical glutamate 129 residue that forms hydrogen bonding interactions with the hydroxyl group of serotonin, while the adjacent glutamate 124 residue specifically interacts with 1-(3-Chlorophenyl)biguanide hydrochloride [29] [30]. Loop C contributes tryptophan 183, which participates in cation-π interactions with the positively charged amino group of agonist ligands [30] [33].

The complementary subunit provides three β-strand regions termed loops D, E, and F, which form the opposing face of the binding pocket [17] [30]. Loop D contains tryptophan 90, which contributes to the aromatic character of the lower portion of the binding cleft, while loop E provides tyrosine 143 as part of an aromatic cluster essential for ligand binding [30] [32]. Loop F contributes both phenylalanine 226 and tyrosine 234, which participate in forming the upper region of the binding pocket near the extracellular surface [30] [37].

Computational docking studies utilizing the AutoDock software platform have identified multiple energetically favorable binding orientations for 1-(3-Chlorophenyl)biguanide hydrochloride within the receptor binding site [37]. These models consistently position the chlorinated phenyl ring in proximity to aromatic residues while orienting the biguanide moiety toward the charged and polar amino acid residues at the bottom of the binding cleft [37].

Heteromeric 5-Hydroxytryptamine Type 3AB Receptor Modulation

Multi-interface Binding Capabilities

1-(3-Chlorophenyl)biguanide hydrochloride demonstrates unique multi-interface binding capabilities within heteromeric 5-hydroxytryptamine type 3AB receptors that distinguish it from the endogenous neurotransmitter serotonin [7] [13]. The heteromeric receptor contains five distinct subunit interfaces arranged in an A-A-B-A-B configuration, creating multiple potential binding sites designated as A-A, A-B, B-A, and B-B interfaces [5] [7]. Unlike serotonin, which binds exclusively to the A-A interface, 1-(3-Chlorophenyl)biguanide hydrochloride possesses the remarkable ability to bind and activate receptors at all five subunit interfaces present in the heteromeric configuration [7] [13].

Mutagenesis studies targeting glutamate 122 in the B subunit, corresponding to glutamate 124 in the A subunit, demonstrate that this compound can interact with both A-B and B-A interfaces [7]. When the E124Q mutation is introduced into the A subunit of heteromeric receptors, residual receptor activation persists, indicating that 1-(3-Chlorophenyl)biguanide hydrochloride continues to function through B subunit-containing interfaces [7]. This finding contrasts sharply with serotonin, which loses all functional activity when A-A interfaces are disrupted [7] [27].

The compound's ability to bind at multiple interfaces results in complex pharmacological profiles characterized by monophasic concentration-response relationships despite the presence of multiple distinct binding sites [7] [13]. This phenomenon suggests that while the individual binding sites exhibit subtle differences in their interaction with 1-(3-Chlorophenyl)biguanide hydrochloride, these differences are insufficient to resolve multiple distinct phases in functional assays [7]. The apparent uniformity of response across multiple binding sites indicates that the compound possesses structural features that allow it to accommodate the slight variations in binding pocket architecture present at different subunit interfaces [7].

Allosteric Activation Mechanisms

The allosteric activation mechanisms employed by 1-(3-Chlorophenyl)biguanide hydrochloride involve complex interactions at B subunit-containing interfaces that modulate the activity of serotonin at traditional A-A binding sites [7] [16]. When the compound occupies B-A binding sites, it functions as an allosteric modulator capable of enhancing the response to serotonin applied to orthosteric A-A binding sites [7]. This allosteric enhancement manifests as increased receptor sensitivity to serotonin and prolonged channel activation times [7] [16].

The allosteric modulation mechanism appears to involve conformational changes that propagate from B subunit-containing interfaces to affect the gating properties of the entire pentameric receptor complex [7] [16]. Electrophysiological recordings demonstrate that the presence of 1-(3-Chlorophenyl)biguanide hydrochloride at allosteric sites results in altered kinetics of channel opening and closing, suggesting that binding at these locations influences the conformational transitions associated with receptor activation [16]. The compound appears to stabilize activated conformational states, thereby increasing the probability of channel opening in response to orthosteric agonist binding [16].

Studies employing single-channel recording techniques reveal that allosteric modulation by 1-(3-Chlorophenyl)biguanide hydrochloride results in altered cluster durations and open probability patterns [15]. When the compound acts as an allosteric modulator in the presence of orthosteric agonists, the mean open durations remain similar to those observed with orthosteric agonists alone, but cluster durations are significantly prolonged [15]. This pattern suggests that the allosteric mechanism primarily affects receptor desensitization processes rather than the fundamental channel gating transitions [15].

Differential Potency and Efficacy Patterns

The differential potency and efficacy patterns exhibited by 1-(3-Chlorophenyl)biguanide hydrochloride across various receptor interfaces reflect the distinct molecular environments present at each subunit junction [7] [13]. The A-A interface, which serves as the primary binding site for serotonin, demonstrates the highest relative contribution to overall receptor efficacy when activated by 1-(3-Chlorophenyl)biguanide hydrochloride [7]. Functional studies indicate that this interface contributes disproportionately to the maximum response amplitude, suggesting that A-A binding sites are more efficiently coupled to the channel gating mechanism [7].

B subunit-containing interfaces exhibit lower intrinsic efficacy compared to A-A interfaces, as evidenced by the reduced relative efficacy observed when A subunit binding sites are selectively disrupted through mutagenesis [7]. When the E124Q mutation eliminates A subunit binding sites, the remaining B subunit-mediated activation produces responses with relative efficacies of approximately 0.36 compared to wild-type receptors [7]. This reduction in efficacy indicates that B subunit-containing interfaces are less efficiently coupled to channel activation processes [7].

The Hill coefficients associated with 1-(3-Chlorophenyl)biguanide hydrochloride activation also vary depending on the available binding interfaces [7]. Wild-type heteromeric receptors exhibit Hill coefficients of approximately 3.0, indicating strong positive cooperativity between binding sites [7]. However, when A subunit binding sites are eliminated through mutagenesis, the Hill coefficient drops to unity, suggesting that B subunit-containing interfaces do not exhibit the same degree of cooperative interaction [7]. This difference in cooperativity patterns indicates that the various binding interfaces contribute differently to the overall receptor activation process [7].

| Interface Type | Relative Efficacy | Hill Coefficient | Coupling Efficiency |

|---|---|---|---|

| A-A Interface [7] | 1.0 | ~3.0 | High |

| A-B Interface [7] | ~0.36 | ~1.0 | Moderate |

| B-A Interface [7] | ~0.36 | ~1.0 | Moderate |

| Combined Interfaces [7] | Variable | ~3.0 | Cooperative |

Dopamine Transporter Interactions

Binding Characteristics and Affinity

1-(3-Chlorophenyl)biguanide hydrochloride demonstrates significant interaction with the dopamine transporter system, exhibiting a biphasic binding profile that distinguishes it from conventional monoamine transporter ligands [1]. Competitive displacement experiments utilizing radiolabeled GBR-12935 reveal that this compound inhibits dopamine transporter binding through two distinct affinity sites, with high affinity binding characterized by inhibition constant values of 0.4 micromolar in caudate putamen and 2.0 micromolar in nucleus accumbens [1]. The low affinity binding component exhibits inhibition constant values of 34.8 micromolar and 52.7 micromolar in these respective brain regions [1].

The compound's selectivity profile demonstrates remarkable specificity for dopamine transporter interactions over other monoamine transporters. While serotonin itself proves ineffective at competing for dopamine transporter binding sites, 1-(3-Chlorophenyl)biguanide hydrochloride exhibits potent inhibitory activity [1]. The selective 5-hydroxytryptamine type 3 receptor antagonist ICS 205-930 demonstrates minimal affinity for dopamine transporter binding sites with an inhibition constant exceeding 100 micromolar, further confirming the distinct pharmacological profile of 1-(3-Chlorophenyl)biguanide hydrochloride [1].

Autoradiographic studies reveal differential dopamine transporter binding site densities across brain regions, with caudate putamen exhibiting more than two-fold greater maximum binding density compared to nucleus accumbens (6.9 versus 2.7 picomoles per milligram protein) [1]. The dissociation constant values remain relatively consistent between these regions (4.7 nanomolar and 4.2 nanomolar respectively), indicating similar binding affinity characteristics despite varying transporter densities [1].

Regional Variations in Dopamine Uptake Inhibition

The functional consequences of dopamine transporter binding manifest as region-specific inhibition of dopamine uptake, with 1-(3-Chlorophenyl)biguanide hydrochloride demonstrating significantly enhanced potency in caudate putamen compared to nucleus accumbens [1]. Tritiated dopamine uptake studies reveal inhibition constant values of 5.1 micromolar in caudate putamen and 6.5 micromolar in nucleus accumbens, suggesting regional variations in transporter sensitivity or expression patterns [1].

These regional differences in dopamine uptake inhibition correlate with the differential dopamine transporter binding site densities observed through autoradiographic analysis [1]. The enhanced potency observed in caudate putamen may reflect the higher concentration of dopamine transporter proteins in this region, potentially facilitating more efficient compound binding and subsequent uptake inhibition [1].

Microdialysis experiments demonstrate that 1-(3-Chlorophenyl)biguanide hydrochloride produces modest increases in extracellular dopamine levels in both striatum and nucleus accumbens, with peak elevations reaching approximately 125-170% of baseline values [2]. These increases prove significantly smaller than the compound's effects on serotonin release, suggesting that dopamine transporter inhibition represents a secondary mechanism compared to 5-hydroxytryptamine type 3 receptor activation [2].

Functional Implications for Dopaminergic Transmission

The dual mechanism of action involving both 5-hydroxytryptamine type 3 receptor activation and dopamine transporter inhibition creates complex functional implications for dopaminergic neurotransmission [1]. The tetrodotoxin-sensitive nature of dopamine release enhancement suggests that the compound's effects depend on neuronal activity and action potential generation, distinguishing it from direct transporter reversal mechanisms [2].

Studies utilizing chronic cocaine administration demonstrate that sustained dopamine transporter modulation can functionally down-regulate the responsiveness to 1-(3-Chlorophenyl)biguanide hydrochloride, indicating adaptive changes in the dopaminergic system [3]. Continuous cocaine exposure significantly attenuates the compound's ability to facilitate potassium-induced dopamine overflow in nucleus accumbens slices, suggesting that chronic dopamine transporter inhibition produces compensatory changes in 5-hydroxytryptamine type 3 receptor function [3].

The calcium-dependent nature of dopamine release enhancement confirms that the compound's effects on dopaminergic transmission involve receptor-mediated mechanisms rather than simple transporter reversal [3]. This calcium dependence persists in all experimental groups except those receiving chronic cocaine treatment, indicating that sustained dopamine transporter modulation can disrupt the normal calcium-dependent release mechanisms [3].

Adrenergic System Modulation

α2-Adrenoceptor Antagonism Mechanism

1-(3-Chlorophenyl)biguanide hydrochloride exhibits potent antagonistic activity at α2-adrenoceptors, representing a mechanism distinct from its primary 5-hydroxytryptamine type 3 receptor agonism [4]. Superfusion experiments utilizing mouse brain cortex slices demonstrate that the compound's facilitation of electrically evoked noradrenaline release can be completely abolished by the α2-adrenoceptor antagonist rauwolscine, confirming the involvement of α2-adrenoceptor blockade in its mechanism of action [4].

The compound's α2-adrenoceptor antagonism manifests through competitive inhibition of noradrenaline's inhibitory effects on its own release [4]. Concentration-response studies reveal that 1-(3-Chlorophenyl)biguanide hydrochloride produces rightward shifts in noradrenaline dose-response curves with an apparent pA2 value of 5.35, indicating moderate but functionally significant α2-adrenoceptor blocking activity [4].

Comparative analysis with the selective α2-adrenoceptor antagonist rauwolscine demonstrates that while both compounds facilitate noradrenaline release, their mechanisms and potencies differ substantially [4]. Rauwolscine exhibits significantly higher α2-adrenoceptor blocking potency with an apparent pA2 value of 7.88, indicating that 1-(3-Chlorophenyl)biguanide hydrochloride's α2-adrenoceptor antagonism represents a secondary pharmacological property rather than its primary mechanism of action [4].

Noradrenaline Release Facilitation

The facilitation of noradrenaline release through α2-adrenoceptor blockade represents a fundamental mechanism by which 1-(3-Chlorophenyl)biguanide hydrochloride modulates sympathetic neurotransmission [4]. Superfusion experiments demonstrate that the compound increases electrically evoked tritium overflow from brain tissue slices preincubated with tritiated noradrenaline, indicating enhanced noradrenaline release [4].

The compound's effects on noradrenaline release exhibit frequency-dependent characteristics, with facilitation observed during 3 hertz electrical stimulation but not during higher frequency stimulation protocols [4]. This frequency dependence suggests that 1-(3-Chlorophenyl)biguanide hydrochloride's effects on noradrenaline release depend on the endogenous tone of noradrenergic transmission and the degree of α2-adrenoceptor occupancy by endogenous noradrenaline [4].

Pharmacological characterization reveals that the compound's facilitation of noradrenaline release proves insensitive to the 5-hydroxytryptamine type 3 receptor antagonist tropisetron, indicating that this effect occurs independently of 5-hydroxytryptamine type 3 receptor activation [4]. Additionally, the noradrenaline uptake inhibitor desipramine fails to affect the compound's facilitation of noradrenaline release, suggesting that the mechanism involves presynaptic α2-adrenoceptor blockade rather than uptake inhibition [4].

Integrated Sympathetic Effects

The integration of 5-hydroxytryptamine type 3 receptor activation and α2-adrenoceptor antagonism creates complex sympathetic effects that extend beyond simple additive mechanisms [4]. Cardiovascular studies demonstrate that 1-(3-Chlorophenyl)biguanide hydrochloride produces bradycardia in anesthetized cats, an effect that can be reversed by the 5-hydroxytryptamine type 3 receptor antagonist ondansetron [5].

The compound's integrated sympathetic effects manifest through multiple pathways involving both peripheral and central mechanisms. Parasympathetic innervation studies reveal that 1-(3-Chlorophenyl)biguanide hydrochloride enhances vagally induced bradycardia, indicating that its cardiovascular effects involve modulation of both sympathetic and parasympathetic nervous system components [6].

Regional variations in sympathetic effects reflect the differential distribution of α2-adrenoceptors and 5-hydroxytryptamine type 3 receptors throughout the nervous system [4]. The compound's ability to facilitate noradrenaline release in brain cortex while producing cardiovascular effects suggests that its integrated sympathetic actions involve both central nervous system and peripheral mechanisms [4].

Cross-System Neurotransmitter Modulation

Integrated Monoamine System Effects

1-(3-Chlorophenyl)biguanide hydrochloride demonstrates remarkable capacity for cross-system modulation of monoamine neurotransmitter systems, creating functional interactions that extend beyond its primary 5-hydroxytryptamine type 3 receptor target [7]. Electrophysiological studies utilizing rats with selective monoaminergic lesions reveal complex reciprocal relationships between serotonin, dopamine, and norepinephrine neuronal populations [7].

The compound's integrated effects on monoamine systems involve both direct receptor activation and indirect modulation through neural network interactions [7]. Selective lesioning of dopamine neurons produces significant decreases in dorsal raphe serotonin neuronal firing activity, while selective serotonin neuron lesioning enhances ventral tegmental area dopamine neuronal firing [7]. These findings indicate that 1-(3-Chlorophenyl)biguanide hydrochloride's effects on one monoamine system can produce compensatory changes in other systems [7].

Norepinephrine system interactions demonstrate bidirectional modulation, with dopamine neuron lesioning increasing locus coeruleus norepinephrine neuronal firing, while norepinephrine neuron lesioning enhances ventral tegmental area dopamine neuronal activity [7]. This reciprocal relationship suggests that 1-(3-Chlorophenyl)biguanide hydrochloride's effects on norepinephrine release through α2-adrenoceptor antagonism may produce secondary effects on dopaminergic transmission [7].

Implications for Neural Circuit Function

The cross-system modulation produced by 1-(3-Chlorophenyl)biguanide hydrochloride has profound implications for neural circuit function, particularly in regions where multiple neurotransmitter systems converge [8]. Cortical microvascular studies demonstrate that the compound's activation of 5-hydroxytryptamine type 3 receptors on GABAergic interneurons produces both vasodilation through nitric oxide release and vasoconstriction through neuropeptide Y release [8].

The compound's effects on neural circuit function involve modulation of both excitatory and inhibitory neurotransmission through distinct mechanisms [8]. Pharmacological blockade studies reveal that nitric oxide synthase inhibition reduces the proportion of vasodilatory responses while favoring vasoconstriction, indicating that 1-(3-Chlorophenyl)biguanide hydrochloride can simultaneously activate opposing neural circuit elements [8].

GABAergic interneuron modulation represents a critical component of the compound's neural circuit effects, with selective expression of 5-hydroxytryptamine type 3 receptors on cortical interneurons providing a mechanism for widespread circuit modulation [9]. The compound's ability to activate these interneurons creates rapid excitatory drive that can subsequently inhibit pyramidal neuron activity through enhanced GABAergic transmission [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant